Lamotrigine N2-Oxide
CAS No.: 136565-76-9
Cat. No.: VC21352648
Molecular Formula: C9H7Cl2N5O
Molecular Weight: 272.09 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 136565-76-9 |
---|---|
Molecular Formula | C9H7Cl2N5O |
Molecular Weight | 272.09 g/mol |
IUPAC Name | 6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine |
Standard InChI | InChI=1S/C9H7Cl2N5O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16(17)15-7/h1-3,17H,(H3,12,13,14) |
Standard InChI Key | YGGNPWUXPLVPLK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O |
Appearance | Yellow Solid |
Melting Point | 265-269°C |
Chemical Structure and Properties
Molecular Structure
Lamotrigine N2-Oxide has the molecular formula C9H7Cl2N5O with a molecular weight of 272.09 g/mol . The compound's structure features a 1,2,4-triazine core with a 2,3-dichlorophenyl group at position 6, and an N-oxide group at position 2 . Its canonical SMILES notation is represented as NC(N=C(N)C(C1=CC=CC(Cl)=C1Cl)=N2)=[N]2=O .
Physical Properties
The physical properties of Lamotrigine N2-Oxide have been extensively characterized, providing important information for its identification and handling in research settings. Table 1 presents the key physical properties of this compound.
Property | Value | Note |
---|---|---|
Melting point | 265-269°C | Decomposes |
Boiling point | 549.9±60.0°C | Predicted value |
Density | 1.81±0.1 g/cm³ | Predicted value |
Physical form | Solid | - |
pKa | -0.83±0.19 | Predicted value |
FDA UNII | 38TV183VGM | - |
Table 1: Physical properties of Lamotrigine N2-Oxide
Chemical Properties
Lamotrigine N2-Oxide exhibits specific chemical properties that influence its behavior in various research applications. The compound is slightly soluble in organic solvents including DMSO and methanol . It is hygroscopic, requiring storage under inert atmosphere at -20°C for maintaining stability . The N-oxide functional group imparts distinct chemical reactivity compared to the parent compound lamotrigine, influencing its interactions with biological systems and analytical detection methods .
Biological Significance
Metabolic Pathway
Lamotrigine N2-Oxide is formed through the N-oxidation of lamotrigine, representing one of the major metabolic pathways of the parent drug . In biological systems, this transformation is part of Phase I metabolism, typically mediated by cytochrome P450 enzymes. Research indicates that N-oxidation serves as a detoxification mechanism, converting the lipophilic parent compound into a more polar and readily excretable metabolite .
Biological Activity
Research Applications
Analytical Chemistry Applications
In analytical chemistry, Lamotrigine N2-Oxide serves as an important reference substance for developing and validating methods to quantify lamotrigine and its metabolites . The compound enables researchers to establish accurate detection and quantification protocols using liquid chromatography-mass spectrometry (LC-MS/MS) and other analytical techniques . These applications are particularly valuable in therapeutic drug monitoring, pharmacokinetic studies, and quality control processes for pharmaceutical formulations.
Environmental Chemistry Applications
Lamotrigine N2-Oxide has significant relevance in environmental chemistry research, particularly in the investigation of pharmaceutical contaminants in wastewater systems . Researchers examine its stability and transformation in water and soil matrices to understand the environmental fate of lamotrigine and related compounds . This research is crucial for evaluating the potential ecological impacts of pharmaceutical residues in treated wastewater used for irrigation and other purposes.
Biochemical Research
In biochemistry, Lamotrigine N2-Oxide is utilized to explore enzyme-substrate interactions, particularly those involving oxidative enzymes that convert lamotrigine to its N2-oxide form . The compound provides insights into oxidation mechanisms and helps researchers understand how nitrogen-containing compounds undergo metabolite formation under oxidative stress conditions in chemical systems . These studies contribute to broader knowledge of drug metabolism pathways and xenobiotic transformation in biological systems.
Research Findings
Plant Metabolism Studies
Recent research has investigated the uptake and metabolism of lamotrigine in plants exposed to treated wastewater. A comprehensive study examined cucumber plants grown in a hydroponic solution containing lamotrigine for 35 days . The findings revealed that:
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96% of lamotrigine taken up by the plants was metabolized
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16 metabolites possessing a lamotrigine core structure were detected
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Lamotrigine N2-Oxide was one of two metabolites confirmed with reference standards (confidence level 1)
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The metabolite was primarily produced in the roots and translocated to the leaves
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The concentration of Lamotrigine N2-Oxide in fruits was approximately 10 ng/g, while lamotrigine concentration was 295 ng/g
Table 2 presents the distribution of Lamotrigine N2-Oxide across different plant tissues during the exposure period.
Exposure Time | Roots (%) | Stem (%) | Leaves (%) |
---|---|---|---|
Day 10 | 16.3 | 7.5 | 76.1 |
Day 15 | 8.3 | 8.0 | 83.8 |
Day 20 | 14.8 | 6.8 | 78.4 |
Day 23 | 15.8 | 7.5 | 76.7 |
Table 2: Distribution of Lamotrigine N2-Oxide in cucumber plants over time
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